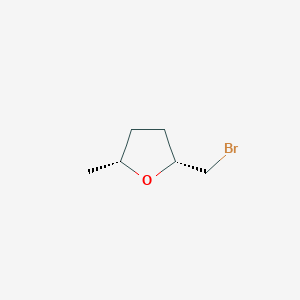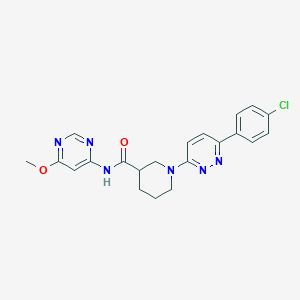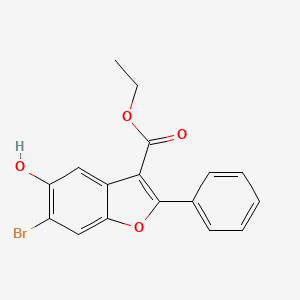
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research in medicinal chemistry often explores the synthesis of novel compounds for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives and evaluated their antimicrobial activity against various strains of bacteria and fungi, demonstrating variable and modest activity Patel, Agravat, & Shaikh, 2011. This kind of study indicates a common pathway for investigating new chemical entities for potential therapeutic use, especially in addressing antimicrobial resistance.
Potential as Anti-inflammatory and Analgesic Agents
Compounds derived from specific chemical frameworks have been studied for their potential as anti-inflammatory and analgesic agents. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds from visnaginone and khellinone that were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing significant analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020. Such studies suggest that complex organic molecules, potentially including the one you're interested in, can be tailored for specific pharmacological targets.
Synthesis of Heterocyclic CompoundsThe development of heterocyclic compounds is a crucial area of research due to their diverse biological activities. Research by Dovlatyan et al. (2010) on the synthesis and thermal rearrangement of substituted sym-triazines Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010 highlights the complex chemical processes involved in creating new molecules with potential biological significance. This area of study is relevant for understanding the synthetic pathways that might be employed in creating and studying compounds like "2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one."
Molecular Interaction and Modeling Studies
Understanding the interaction between chemical compounds and biological targets is fundamental to drug design. Shim et al. (2002) conducted molecular interaction and modeling studies to evaluate the binding of cannabinoids to the CB1 receptor, providing insights into the structural features important for receptor affinity and activity Shim, Welsh, Cartier, Edwards, & Howlett, 2002. Such research could inform similar studies on the compound , particularly if it targets specific receptors or enzymes.
Propriétés
IUPAC Name |
2-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-3-6-18(24)23(21-13)12-14-7-9-22(10-8-14)19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRUZWUYFYPEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)


![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2887183.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)



![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2887201.png)